2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)8-1-2-9-7(5-11(16)17)3-4-18-10(9)6-8/h1-2,6-7H,3-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQVTWDPKYDLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1CC(=O)O)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676469 | |
| Record name | [7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121583-64-9 | |
| Record name | 3,4-Dihydro-7-(trifluoromethyl)-2H-1-benzopyran-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121583-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Chroman Ring
The chroman ring system is typically synthesized through cyclization reactions involving phenol derivatives and aldehydes or ketones. This step can be catalyzed under acidic or basic conditions to promote ring closure. For example, a phenol derivative bearing the appropriate substitution pattern is reacted with an aldehyde to form the chroman scaffold via intramolecular cyclization. This foundational step sets the core structure for subsequent functionalization.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 7-position of the chroman ring is introduced using specialized trifluoromethylating agents. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives, often employed in the presence of catalysts to facilitate the electrophilic or radical trifluoromethylation. This step is critical as the trifluoromethyl substituent imparts unique electronic and steric properties to the molecule, enhancing its chemical stability and biological activity.
Acetylation to Form the Acetic Acid Derivative
Following ring formation and trifluoromethylation, the chroman intermediate undergoes acetylation to yield the acetic acid moiety at the 4-position. This can be achieved through reactions such as alkylation with haloacetic acid derivatives or via oxidation of corresponding alcohol intermediates. The process requires careful control of reaction conditions to ensure selective functionalization without degrading the chroman ring or the trifluoromethyl group.
Industrial Scale Synthesis
For large-scale production, optimized reaction conditions are employed to maximize yield and purity. Techniques such as continuous flow reactors enhance reaction control and scalability. Catalysts are selected to improve reaction rates and selectivity, and purification methods including crystallization and chromatographic separation are applied to isolate the final product with high purity.
Reaction Types and Conditions in Preparation
| Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclization | Acidic or basic catalysis, phenol + aldehyde/ketone | Chroman ring formation | Reaction temperature and pH critical for yield |
| Trifluoromethylation | Trifluoromethyl iodide or sulfonic acid + catalyst | Introduce CF3 group at 7-position | Radical or electrophilic mechanisms possible |
| Acetylation | Haloacetic acid derivatives or oxidation methods | Form acetic acid side chain | Selectivity important to avoid side reactions |
| Purification | Crystallization, chromatography | Isolate pure compound | Essential for pharmaceutical grade material |
Research Findings and Notes
The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, which is advantageous in drug development.
Derivatives of this compound have been synthesized via hydrazone formation and cyclo-condensation reactions, indicating the versatility of the chroman scaffold for further chemical modifications.
Industrial synthesis benefits from continuous flow reactors and advanced catalytic systems to improve efficiency and scalability.
The compound and its derivatives have shown promising biological activities, including antimicrobial and antidiabetic effects, which drive interest in efficient synthetic routes.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Chroman ring formation | Phenol derivative, aldehyde/ketone | Acidic/basic catalysis, heat | Chroman intermediate |
| 2 | Trifluoromethylation | Trifluoromethyl iodide/sulfonic acid, catalyst | Controlled temperature, inert atmosphere | 7-(Trifluoromethyl)chroman |
| 3 | Acetylation | Haloacetic acid derivatives or oxidation reagents | Mild conditions to preserve ring | This compound |
| 4 | Purification | Crystallization, chromatography | Ambient to low temperature | Pure final compound |
Chemical Reactions Analysis
Types of Reactions
2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid derivatives has been extensively studied. These derivatives are often synthesized through various chemical reactions, including cyclo-condensation and hydrazone formation. For example, the compound can be synthesized by reacting it with different aromatic aldehydes to yield various hydrazones, which exhibit diverse biological activities .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study assessed several synthesized derivatives for their activity against bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives displayed high antimicrobial activity, suggesting their potential as therapeutic agents in treating bacterial infections .
Antidiabetic Potential
Some derivatives of this compound have been shown to inhibit enzymes related to diabetes complications, such as aldose reductase. This inhibition is crucial for developing treatments aimed at managing diabetic complications, highlighting the compound's therapeutic relevance in endocrinology .
Case Studies
Several case studies illustrate the applications of this compound:
Antimicrobial Efficacy Study
In a study published in MDPI, researchers synthesized various hydrazones derived from this compound and tested them against multiple bacterial strains. The findings revealed that specific derivatives exhibited significant antibacterial activity, particularly against Staphylococcus pneumoniae, indicating their potential use in antibiotic development .
Diabetes Treatment Research
Another study focused on the antidiabetic properties of chroman derivatives, including those derived from this compound. The research highlighted the ability of these compounds to inhibit aldose reductase, suggesting their potential for treating diabetes-related complications .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Evaluation of synthesized derivatives against bacterial strains | High activity observed against Staphylococcus pneumoniae |
| Antidiabetic Potential | Inhibition of aldose reductase for diabetes management | Effective in preventing diabetic complications |
Mechanism of Action
The mechanism of action of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chroman ring structure can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
a. PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
- Key Differences : While both compounds share the 7-(trifluoromethyl)chroman core, PKM-833 replaces the acetic acid group with a piperazine-carboxamide-pyr idazin-3-yl chain. This substitution confers greater molecular weight (MW: ~489 g/mol vs. ~276 g/mol for the target compound) and enhanced selectivity for fatty acid amide hydrolase (FAAH), a target for inflammatory pain .
- Pharmacological Profile : PKM-833 exhibits potent FAAH inhibition (IC₅₀ < 10 nM) and oral bioavailability in rats, attributed to its balanced lipophilicity (predicted logP ~3.5) and amide-mediated membrane permeability .
b. Coumarin-Based Acetic Acid Derivatives (e.g., 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetic acid)
- Key Differences : These compounds replace the chroman ring with a coumarin (2H-chromen-2-one) scaffold, introducing a ketone group at the 2-position. The acetic acid moiety is linked via an ether bond rather than directly to the chroman’s 4-position, reducing conformational flexibility .
- The absence of a trifluoromethyl group lowers lipophilicity (logP ~2.8) .
c. Spiro-Chroman-Acetic Acid Derivatives (e.g., 2-((4'-Methyl-4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid)
- Key Differences: The spirocyclic framework introduces a fused cyclohexanone ring, creating a three-dimensional structure that may enhance target selectivity. The acetic acid group is attached via an ether linkage at the 7-position, differing from the 4-position in the target compound .
- Applications : Such spiro compounds are explored as intermediates for kinase inhibitors or anti-inflammatory agents, leveraging their conformational rigidity .
Research Findings and Data
| Property | 2-(7-(Trifluoromethyl)chroman-4-yl)acetic Acid | PKM-833 | Coumarin-Acetic Acid Derivatives | Spiro-Chroman-Acetic Acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~276 | ~489 | ~350–400 | ~320 |
| logP (Predicted) | ~2.5 | ~3.5 | ~2.8 | ~3.0 |
| Key Functional Groups | -CF₃, -CH₂COOH | -CF₃, piperazine-carboxamide | Coumarin, ether-linked -COOH | Spirocyclic, ether-linked -COOH |
| Biological Target | Not reported | FAAH inhibitor | Kinase/modulatory enzymes | Undisclosed |
| Solubility (aq.) | Moderate (due to -COOH) | Low (amide-dominated) | Moderate | Low |
Key Observations :
- The trifluoromethyl group universally enhances lipophilicity and metabolic stability across analogs.
- Direct attachment of acetic acid (vs. ether linkages) may improve solubility but reduce membrane permeability.
- PKM-833 demonstrates the highest target selectivity, while coumarin derivatives offer broader π-π interactions for enzyme binding .
Biological Activity
2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a chroman backbone with a trifluoromethyl group, which is known to influence its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to decreased cell proliferation in cancer cells .
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic proteins like P53 and Bax .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest, enhancing its potential as an anticancer agent .
In Vitro Studies
In vitro assays have demonstrated the compound's cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction, DNA fragmentation |
| HCT-116 (Colon) | 12.0 | Cell cycle arrest, apoptosis |
| HepG2 (Liver) | 15.0 | Inhibition of proliferation |
The MTT assay results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal fibroblast cells .
Case Studies
- Cytotoxicity Against MCF-7 Cells : A study reported that treatment with this compound resulted in significant DNA fragmentation in MCF-7 cells, indicating strong apoptotic activity .
- Impact on Gene Expression : Research showed that the compound significantly altered the expression levels of critical genes involved in apoptosis, suggesting a targeted mechanism that could be harnessed for therapeutic purposes .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good oral bioavailability and favorable metabolic stability. Toxicological studies have shown low toxicity in animal models at therapeutic doses, making it a candidate for further clinical exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
